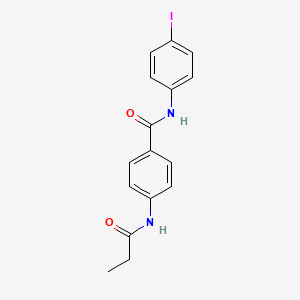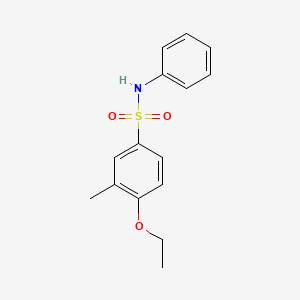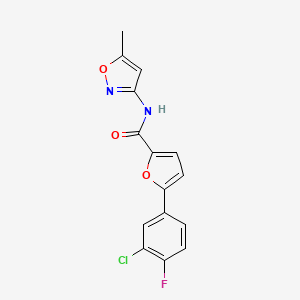
N-(4-iodophenyl)-4-(propanoylamino)benzamide
Vue d'ensemble
Description
N-(4-iodophenyl)-4-(propanoylamino)benzamide is an organic compound that features an iodophenyl group and a propionylamino group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-(propanoylamino)benzamide typically involves the following steps:
Nitration: The starting material, 4-iodoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with propionyl chloride to form the propionylamino derivative.
Coupling: Finally, the propionylamino derivative is coupled with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the propionylamino group.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve reagents like sodium iodide or other halides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Applications De Recherche Scientifique
N-(4-iodophenyl)-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the propionylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-4-(propionylamino)benzamide
- N-(4-chlorophenyl)-4-(propionylamino)benzamide
- N-(4-fluorophenyl)-4-(propionylamino)benzamide
Uniqueness
N-(4-iodophenyl)-4-(propanoylamino)benzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can lead to different interaction profiles with molecular targets.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-2-15(20)18-13-7-3-11(4-8-13)16(21)19-14-9-5-12(17)6-10-14/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCCAHSTRXYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[(4-methylcyclohexyl)amino]-2-oxoacetyl]amino]benzoate](/img/structure/B4396433.png)
![2-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4396441.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B4396449.png)

![2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B4396463.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
![1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4396511.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one](/img/structure/B4396529.png)
![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
